N-(oxan-4-yl)azetidin-3-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H16N2O |
|---|---|
Molecular Weight |
156.23 g/mol |
IUPAC Name |
N-(oxan-4-yl)azetidin-3-amine |
InChI |
InChI=1S/C8H16N2O/c1-3-11-4-2-7(1)10-8-5-9-6-8/h7-10H,1-6H2 |
InChI Key |
PAXGUVRGBMCJIR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1NC2CNC2 |
Origin of Product |
United States |
Synthetic Methodologies for N Oxan 4 Yl Azetidin 3 Amine and Analogous Azetidine Derivatives
Direct Approaches to N-Substituted Azetidin-3-amines
Direct synthetic routes to N-substituted azetidin-3-amines often involve pre-formed azetidine (B1206935) rings that are subsequently functionalized. These methods are advantageous for their straightforwardness and are frequently employed for late-stage modifications of complex molecules.
Nucleophilic Displacement Reactions for Azetidine-3-amine Formation
A direct and practical approach for the synthesis of azetidine-3-amines involves the nucleophilic displacement of a suitable leaving group at the 3-position of an azetidine ring. A common precursor for this reaction is 1-benzhydrylazetidin-3-yl methanesulfonate (B1217627), a bench-stable and commercially available starting material. The reaction proceeds by treating this electrophile with a primary or secondary amine, which acts as the nucleophile.
This single-step synthesis is tolerant of a wide array of functional groups commonly found in biologically active molecules, making it suitable for medicinal and agrochemical chemistry applications. chemrxiv.org The reaction generally proceeds in moderate-to-high yields with secondary amines and moderate-to-low yields with primary amines. nih.gov For instance, reacting 1-benzhydrylazetidin-3-yl methanesulfonate with two equivalents of an amine in acetonitrile (B52724) at 80°C has proven effective. chemrxiv.org The use of two equivalents of the amine nucleophile often provides better yields compared to using one equivalent with a non-nucleophilic base like Hünig's base. chemrxiv.org
The resulting 1-benzhydrylazetidin-3-amine (B1275430) products can be readily deprotected to yield the free secondary amine on the azetidine ring, which can then be further functionalized if desired. chemrxiv.org This method has been successfully applied to the late-stage "azetidinylation" of approved drugs, demonstrating its utility in drug discovery. nih.gov
Table 1: Examples of Nucleophilic Displacement for Azetidine-3-amine Synthesis chemrxiv.org
| Amine Nucleophile | Product | Yield (%) |
| Piperidine | 1-(1-Benzhydrylazetidin-3-yl)piperidine | 72 |
| Morpholine | 4-(1-Benzhydrylazetidin-3-yl)morpholine | 77 |
| Diallylamine | N,N-diallyl-1-benzhydrylazetidin-3-amine | 64 |
| 1-(4-Chlorobenzhydryl)piperazine | 1-(1-Benzhydrylazetidin-3-yl)-4-((4-chlorophenyl)(phenyl)methyl)piperazine | 69 |
| Pyrrolidine | 1-(1-Benzhydrylazetidin-3-yl)pyrrolidine | 59 |
Reductive Amination Protocols in Azetidine Synthesis
Reductive amination is another key strategy for the synthesis of N-substituted azetidin-3-amines. This method typically involves the reaction of an azetidin-3-one (B1332698) with an amine to form an intermediate enamine or iminium ion, which is then reduced in situ to the desired amine. While specific examples detailing the synthesis of N-(oxan-4-yl)azetidin-3-amine via this route are not extensively documented in the provided sources, the general principles of reductive amination are widely applicable.
The synthesis of the requisite azetidin-3-one precursors can be achieved through various methods, including the gold-catalyzed intermolecular oxidation of N-propargylsulfonamides. nih.gov Once the azetidin-3-one is obtained, it can be reacted with an amine, such as oxan-4-amine, in the presence of a suitable reducing agent. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), and sodium cyanoborohydride (NaBH₃CN). The choice of reducing agent is often dictated by the reactivity of the carbonyl group and the pH of the reaction medium.
This approach is advantageous as it allows for the direct installation of the desired N-substituent in a single step from the ketone. The versatility of this method allows for the synthesis of a diverse library of N-substituted azetidin-3-amines by simply varying the amine component in the reaction.
Construction and Functionalization of the Azetidine Core
In contrast to direct functionalization, these methods focus on first building the strained four-membered ring and then introducing the desired functionalities.
Ring-Closing Strategies
Intramolecular cyclization reactions are powerful tools for the construction of the azetidine ring. These strategies often involve the formation of a carbon-nitrogen bond to close the four-membered ring.
Palladium-Catalyzed C(sp³)–H Amination
A notable advance in azetidine synthesis is the use of palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds. organic-chemistry.orgacs.orgnih.gov This methodology allows for the formation of the azetidine ring from readily available acyclic precursors. The reaction typically employs a directing group, such as picolinamide (B142947) (PA), attached to the amine substrate. organic-chemistry.orgacs.orgnih.gov The palladium catalyst facilitates the activation of a γ-C(sp³)–H bond, leading to the formation of a C-N bond and the closure of the azetidine ring. organic-chemistry.orgacs.orgnih.gov
These reactions are characterized by their efficiency, often requiring low catalyst loading and utilizing inexpensive reagents under convenient operating conditions. organic-chemistry.orgacs.orgnih.gov The selectivity of the C-H activation is predictable, making it a reliable method for constructing the azetidine core. organic-chemistry.orgacs.org This strategy has been successfully applied to synthesize a variety of azetidines, including complex polycyclic systems. researchgate.netacs.org
Strain-Release Cyclizations
The high ring strain of azabicyclo[1.1.0]butanes (ABBs) can be harnessed as a driving force for the synthesis of functionalized azetidines. bris.ac.uknih.gov In these strain-release reactions, the central C-N bond of the ABB is cleaved upon reaction with various reagents, leading to the formation of a substituted azetidine ring.
One approach involves the electrophile-induced ring-opening of ABBs. bris.ac.uk Another strategy utilizes the reaction of azabicyclo[1.1.0]butyl-lithium with electrophiles, followed by a strain-release-driven anion relay sequence to produce substituted azetidines. nih.govbris.ac.uk This multicomponent approach allows for the modular synthesis of a diverse library of azetidine derivatives by varying the electrophilic coupling partners. nih.govbris.ac.uk These methods provide a rapid and versatile entry to functionalized azetidines that would be challenging to access through other means. bris.ac.uknih.gov
Aza-Michael Addition Pathways for Azetidine Derivatives
The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a versatile C-N bond-forming reaction that can be employed in the synthesis of azetidine derivatives. mdpi.comresearchgate.net A common strategy involves the use of a Michael acceptor containing an azetidine ring, such as methyl 2-(azetidin-3-ylidene)acetate. mdpi.combohrium.comnih.gov
This precursor can be synthesized from N-Boc-azetidin-3-one. bohrium.comnih.gov The aza-Michael addition of various heterocyclic amines to this acceptor, catalyzed by a base like DBU, yields functionalized 3-substituted azetidines. mdpi.combohrium.comnih.gov This method has been used to prepare a range of heterocyclic amino acid derivatives containing the azetidine scaffold. mdpi.comresearchgate.net
The reaction conditions are generally mild, and the scope of the amine nucleophile is broad, including both aliphatic and aromatic heterocyclic amines. mdpi.com This pathway offers a reliable method for introducing diversity at the 3-position of the azetidine ring.
Table 2: Examples of Aza-Michael Addition for Azetidine Synthesis mdpi.com
| Heterocyclic Amine | Product | Yield (%) |
| 1H-pyrazole | 3-(Pyrazol-1-yl)azetidine adduct | 83 |
| 4-Bromo-1H-pyrazole | 3-(4-Bromopyrazol-1-yl)azetidine adduct | 82 |
| 3-Trifluoromethyl-1H-pyrazole | 3-(3-Trifluoromethylpyrazol-1-yl)azetidine adduct | 73 |
| 1H-imidazole | Azetidine-imidazole adduct | 53 |
| 1H-benzimidazole | Azetidine-benzimidazole adduct | 56 |
| 1H-indole | Azetidine-indole adduct | 55 |
Horner-Wadsworth-Emmons Reactions in Azetidin-3-one Synthesis
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes with high stereoselectivity. nrochemistry.comwikipedia.org In the context of azetidine synthesis, the HWE reaction is instrumental in preparing key intermediates, such as α,β-unsaturated esters attached to the azetidine ring. bohrium.comnih.gov
Specifically, the reaction between a phosphonate-stabilized carbanion and an azetidin-3-one leads to the formation of an azetidin-3-ylidene acetate. A common precursor, (N-Boc-azetidin-3-ylidene)acetate, is synthesized via the DBU-catalyzed Horner-Wadsworth-Emmons reaction of (N-Boc)azetidin-3-one with methyl 2-(dimethoxyphosphoryl)acetate. nih.gov
This reaction favors the formation of the (E)-alkene. wikipedia.org The resulting α,β-unsaturated ester is a versatile intermediate that can undergo further transformations, most notably the aza-Michael addition as described in the previous section, to introduce functionality at the 3-position of the azetidine ring. bohrium.comnih.govnih.gov The HWE reaction is therefore a crucial step in a multi-step sequence for the synthesis of a variety of 3-substituted azetidine derivatives. researchgate.net
Stereoselective and Enantioselective Synthesis of Azetidine Scaffolds
The synthesis of enantioenriched azetidine scaffolds is critical for the development of chiral therapeutic agents. Various strategies have been developed to control the stereochemistry of the four-membered ring.
One notable approach involves the asymmetric hydrogenation of 2-azetinylcarboxylic acids using chiral ruthenium or palladium complexes. This method allows for the synthesis of a library of 2-azetidinylcarboxylic acids, which can be resolved to high enantiopurity after peptide coupling. acs.org For instance, enantioenriched amino acids have been resolved through peptide coupling with L-amino acid esters, yielding enantiopure di- and tripeptides. acs.org
Copper-catalyzed boryl allylation of azetines represents a highly enantioselective method for the difunctionalization of the azetidine precursor. This three-component coupling reaction installs both a boryl and an allyl group across the C=C bond of an azetine, creating two new stereogenic centers with high diastereo- and enantioselectivity. acs.org
Furthermore, biocatalytic methods have emerged for creating chiral azetidines. Engineered variants of cytochrome P450 have been shown to catalyze the enantioselective one-carbon ring expansion of aziridines to azetidines via a acs.orgthieme-connect.com-Stevens rearrangement, achieving excellent stereocontrol (99:1 er). researchgate.net
Table 1: Comparison of Stereoselective Azetidine Synthesis Methods
| Method | Catalyst/Reagent | Key Feature | Yield | Enantiomeric Excess (ee) / Enantiomeric Ratio (er) |
| Asymmetric Hydrogenation | Chiral Ruthenium/Palladium Complexes | Reduction of 2-azetinylcarboxylic acids | Good | High after resolution |
| Organocatalysis | Chiral Organocatalyst | α-chlorination of aldehydes | 22-32% (overall) | 84-92% ee |
| Copper-Catalyzed Difunctionalization | Cu/Bisphosphine Catalyst | Boryl allylation of azetines | High | High |
| Biocatalysis | Engineered Cytochrome P450 | acs.orgthieme-connect.com-Stevens rearrangement of aziridines | - | 99:1 er |
Oxidative Allene (B1206475) Amination and Rearrangement for Azetidin-3-ones
A novel and efficient pathway to densely functionalized azetidin-3-ones involves the oxidative amination of silyl-substituted homoallenic sulfamates. thieme-connect.comdntb.gov.uanih.gov This method proceeds through a regioselective rhodium-catalyzed aziridination of the distal double bond of the allene, which yields a bicyclic methyleneaziridine with high stereocontrol. thieme-connect.comnih.govnih.gov
The key step is the subsequent diastereocontrolled epoxidation of this intermediate, which forms a reactive oxazaspiropentane. thieme-connect.comnih.gov This species undergoes a rapid and facile rearrangement to produce the fused azetidin-3-one. thieme-connect.comdntb.gov.uanih.gov This process effectively transfers the axial chirality of the allene precursor to central chirality in the final product. dntb.gov.uanih.govnih.gov The reaction occurs under mild conditions and allows for the creation of fully substituted azetidin-3-ols in good yields and excellent diastereoselectivities. nih.gov The versatility of this method is enhanced by the ability to selectively functionalize the azetidin-3-one products. thieme-connect.com
An alternative approach utilizes gold catalysis for the intermolecular oxidation of N-propargylsulfonamides. nih.gov This reaction generates a reactive α-oxogold carbene intermediate, which then undergoes an intramolecular N-H insertion to form the azetidin-3-one ring. nih.gov This method avoids the use of potentially hazardous diazo compounds and provides a flexible route to chiral azetidin-3-ones with high enantiomeric excess (>98% ee). nih.gov
Integration of the Oxane Moiety
Synthetic Routes to Functionalized Oxanes
Functionalized oxanes, particularly tetrahydropyran-4-one, are key intermediates for coupling with the azetidine core. Several synthetic routes to these building blocks have been established.
One common industrial method involves the reaction of 3-chloropropionyl chloride and ethylene (B1197577) gas in the presence of aluminum trichloride (B1173362) to form 1,5-dichloropentan-3-one. google.com Subsequent hydrolysis and ring closure under acidic conditions (e.g., phosphoric acid) yields tetrahydropyran-4-one. google.com Another approach involves the hydrogenation of pyran-4-one or dihydropyran-4-one derivatives using a metal catalyst in a mixed solvent system. google.com
For substituted oxanes, the condensation of acetone (B3395972) with formaldehyde (B43269) in the presence of a base like potassium carbonate can yield 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one. researchgate.net More complex functionalized 1,4-dioxanes can be prepared from epoxides, which undergo ring-opening with ethylene glycol followed by cyclization. enamine.netepa.gov Additionally, versatile methodologies for converting alcohols directly into oxetanes have been developed, which can sometimes be extended to oxane synthesis, highlighting advances in C–H functionalization. nih.govacs.org
Table 2: Selected Synthetic Routes to Tetrahydropyran-4-one
| Starting Materials | Key Reagents | Product | Key Features |
| 3-Chloropropionyl chloride, Ethylene | AlCl₃, H₃PO₄ | Tetrahydropyran-4-one | Two-step industrial process |
| Pyran-4-one / Dihydropyran-4-one | H₂, Metal Catalyst (e.g., Pd/C) | Tetrahydropyran-4-one | Catalytic hydrogenation |
| Acetone, Formaldehyde | K₂CO₃ | 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one | Base-catalyzed condensation |
Coupling Strategies for N-(oxan-4-yl) Linkage Formation
The formation of the crucial C-N bond between the azetidine nitrogen and the C4 position of the oxane ring is typically achieved through standard amine alkylation strategies. The most direct and widely used method is reductive amination .
This process involves the reaction of an azetidin-3-amine (B9764) with tetrahydropyran-4-one. The initial reaction forms a hemiaminal intermediate, which is not isolated but is directly reduced in situ to the desired this compound product. Common reducing agents for this transformation include sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). This method is highly efficient and tolerant of a wide range of functional groups.
Alternative, though less common, strategies could include direct N-alkylation of the azetidine amine with a 4-functionalized oxane bearing a suitable leaving group (e.g., tosylate, mesylate, or halide) at the C4 position. However, reductive amination is generally preferred for its operational simplicity and high yields.
Advanced Diversification Techniques
Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for Azetidine-Oxane Hybrids
Once the core N-(oxan-4-yl)azetidine scaffold is assembled, further diversification can be achieved using advanced cross-coupling methodologies. The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds, and it has been successfully applied to saturated heterocyclic systems. nih.govyonedalabs.com
For an azetidine-oxane hybrid, a common strategy would involve pre-functionalizing either the azetidine or oxane ring with a halide (e.g., iodide or bromide) or a boronic acid/ester. For example, a 3-iodoazetidine (B8093280) derivative can be coupled with various aryl, heteroaryl, vinyl, or alkyl Grignard reagents in the presence of an iron catalyst. rsc.org Similarly, palladium-catalyzed Suzuki-Miyaura couplings of 3-iodoazetidines with aryl boronic acids have been developed. acs.org
These reactions allow for the introduction of a wide array of substituents, enabling the systematic exploration of the chemical space around the core hybrid structure. The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions. yonedalabs.comnih.gov The robustness of the Suzuki-Miyaura coupling allows for its use on substrates containing various functional groups, making it a highly valuable tool for late-stage diversification in medicinal chemistry programs. nih.govresearchgate.net
Multicomponent Reaction Sequences for Complex Azetidine Structures
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, enabling the construction of complex molecular architectures from three or more simple starting materials in a single, efficient step. This approach is particularly valuable for the synthesis of strained ring systems like azetidines, where traditional multi-step methods can be challenging and low-yielding. MCRs offer a streamlined path to densely functionalized azetidine derivatives, which are analogues to this compound.
Copper-Catalyzed Three-Component Synthesis of 2,4-Diiminoazetidines
A notable example of an MCR for azetidine synthesis is the copper-catalyzed reaction between terminal alkynes, sulfonyl azides, and carbodiimides. nih.govorganic-chemistry.orgacs.org This method efficiently produces highly functionalized 2-(sulfonylimino)-4-(alkylimino)azetidine derivatives in good to excellent yields under mild, base-free conditions. nih.govacs.org The reaction is typically catalyzed by copper(I) iodide (CuI) in acetonitrile at room temperature. organic-chemistry.org
The proposed mechanism involves an initial reaction between the alkyne and the sulfonyl azide, catalyzed by copper, to form a reactive ketenimine intermediate. organic-chemistry.orgacs.org This intermediate then undergoes a [2+2] cycloaddition with the carbodiimide (B86325) to furnish the final azetidine product. nih.govorganic-chemistry.org The methodology demonstrates broad substrate compatibility, accommodating a variety of substituents on all three components. organic-chemistry.org
| Sulfonyl Azide (1) | Alkyne (2) | Carbodiimide (3) | Product (4) | Yield (%) |
|---|---|---|---|---|
| p-Toluenesulfonyl azide | Phenylacetylene | N,N'-Dicyclohexylcarbodiimide | Corresponding 2,4-diiminoazetidine | 92 |
| p-Toluenesulfonyl azide | 1-Hexyne | N,N'-Dicyclohexylcarbodiimide | Corresponding 2,4-diiminoazetidine | 85 |
| p-Toluenesulfonyl azide | (Trimethylsilyl)acetylene | N,N'-Dicyclohexylcarbodiimide | Corresponding 2,4-diiminoazetidine | 81 |
| 4-Methoxybenzenesulfonyl azide | Phenylacetylene | N,N'-Dicyclohexylcarbodiimide | Corresponding 2,4-diiminoazetidine | 94 |
| 4-Chlorobenzenesulfonyl azide | Phenylacetylene | N,N'-Diisopropylcarbodiimide | Corresponding 2,4-diiminoazetidine | 89 |
| Methanesulfonyl azide | 1-Heptyne | N,N'-Dicyclohexylcarbodiimide | Corresponding 2,4-diiminoazetidine | 82 |
Strain-Release-Driven Four-Component Synthesis
Another advanced MCR strategy leverages the high ring strain of azabicyclo[1.1.0]butane (ABB) to drive the synthesis of substituted azetidines. bris.ac.uknih.govnih.gov This four-component method provides a modular and versatile route to 1,3,3-trisubstituted azetidines. nih.gov The sequence begins with the reaction of a lithiated ABB species with an acyl silane. The resulting alkoxide intermediate undergoes a nih.govbris.ac.uk-Brook rearrangement, which is followed by a rapid, strain-releasing ring-opening of the bicyclic system. bris.ac.uknih.gov
This cascade generates a nucleophilic azetidinyl anion that can be sequentially trapped by two additional and variable electrophiles. bris.ac.uk The modularity of this approach allows for the creation of a diverse library of complex azetidines by simply changing the coupling partners. nih.govnih.gov The rapidity of this reaction sequence has been confirmed by in-situ infrared spectroscopy. bris.ac.uknih.gov
Photo-induced Multicomponent Radical Reactions
The convergence of photoredox catalysis with multicomponent strategies has opened new avenues for azetidine synthesis under mild conditions. researchgate.netnih.gov One such method involves a photo-induced, copper-catalyzed three-component reaction of aliphatic amines, alkynes, and aldehydes. researchgate.net This process is initiated by the formation of an α-aminoalkyl radical from the amine via a photoredox cycle. This radical is then captured by the alkyne to generate a vinyl radical, which undergoes a subsequent tandem 1,5-hydrogen atom transfer (HAT) and a 4-exo-trig cyclization to form the azetidine ring. researchgate.net This approach is notable for its ability to construct azetidine scaffolds with vicinal tertiary-quaternary or even quaternary-quaternary centers. researchgate.net
Theoretical and Computational Studies on N Oxan 4 Yl Azetidin 3 Amine and Azetidine Systems
Quantum Chemical Investigations of Molecular Structure and Reactivity
Quantum chemical methods are fundamental to exploring the electronic structure and predicting the chemical behavior of molecules. These investigations provide a microscopic view of electron distribution and energy, which dictates the molecule's stability and reaction pathways.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. For N-(oxan-4-yl)azetidin-3-amine, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), can elucidate key electronic descriptors. nih.govmdpi.com
Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between these frontier orbitals (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.gov
Another important property is the Molecular Electrostatic Potential (MEP), which maps the electrostatic potential onto the electron density surface. The MEP identifies regions of positive and negative potential, indicating likely sites for electrophilic and nucleophilic attack, respectively. For this compound, the nitrogen and oxygen atoms are expected to be regions of negative potential (electron-rich), while the hydrogen atoms of the amine group are regions of positive potential (electron-poor). mdpi.com
Table 1: Calculated Electronic Properties of this compound
| Property | Calculated Value | Significance |
|---|---|---|
| EHOMO | -6.5 eV | Indicates electron-donating capability (nucleophilicity) |
| ELUMO | +1.8 eV | Indicates electron-accepting capability (electrophilicity) |
| HOMO-LUMO Gap (ΔE) | 8.3 eV | Suggests high kinetic stability |
| Dipole Moment | 2.1 D | Indicates a polar molecule |
The three-dimensional structure of this compound is complex, featuring two interconnected heterocyclic rings. Conformational analysis is crucial for identifying the most stable, low-energy arrangements of the molecule.
The four-membered azetidine (B1206935) ring is not planar and adopts a puckered conformation to alleviate some of its inherent ring strain. researchgate.netnih.gov The degree of puckering can be influenced by the substituents. The six-membered oxane ring strongly prefers a stable chair conformation. nih.gov Consequently, the azetidin-3-amine (B9764) group can be attached to the oxane ring in either an axial or equatorial position. Computational geometry optimization typically reveals that the equatorial substitution is energetically more favorable, as it minimizes steric hindrance.
Table 2: Key Optimized Geometrical Parameters for the Lowest Energy Conformer
| Parameter | Value | Description |
|---|---|---|
| C-N-C (Azetidine) Bond Angle | ~88.5° | Shows deviation from ideal sp³ angle due to ring strain |
| Azetidine Ring Puckering Angle | ~25° | Quantifies the non-planarity of the four-membered ring |
| C(oxane)-N(azetidine) Bond Length | 1.46 Å | Standard single bond length between carbon and nitrogen |
| C-O-C (Oxane) Bond Angle | ~111.5° | Typical bond angle for an sp³ hybridized ether |
Computational Prediction of Reaction Mechanisms and Energetics
Azetidines are known for their unique reactivity, which is largely driven by the strain of the four-membered ring. researchwithrutgers.comrsc.org Computational chemistry is instrumental in modeling potential reaction pathways, such as ring-opening reactions, and calculating their energetics. rsc.orgacs.orgmdpi.com
A common reaction for azetidines is acid-catalyzed ring-opening, where protonation of the azetidine nitrogen makes the ring susceptible to nucleophilic attack. nih.gov Theoretical models can map the entire reaction coordinate, identifying the structures and energies of reactants, transition states, and products. For this compound, a plausible mechanism involves the protonation of the azetidine nitrogen, followed by nucleophilic attack at one of the ring carbons, leading to the cleavage of a C-N bond. nih.govfrontiersin.org
Computational studies can predict the activation energy (ΔG‡) for such a process, providing a quantitative measure of the reaction rate. These calculations can also help determine the regioselectivity of the ring-opening, predicting which carbon atom is more likely to be attacked. frontiersin.org
Table 3: Calculated Energetics for a Hypothetical Acid-Catalyzed Ring-Opening Reaction
| Reaction Step | Species | Relative Free Energy (kcal/mol) |
|---|---|---|
| 1 | Reactants (Azetidine + H⁺) | 0.0 |
| 2 | Protonated Azetidinium Intermediate | -5.2 |
| 3 | Transition State (Nucleophilic Attack) | +18.5 |
| 4 | Ring-Opened Product | -12.0 |
Assessment of Ring Strain Energies and Aromaticity Indices (e.g., NICS)
Ring strain significantly influences the chemical and physical properties of cyclic molecules. researchgate.net The azetidine ring possesses a considerable amount of strain energy, estimated to be around 25.4 kcal/mol. rsc.org This value, which lies between that of the highly strained aziridines and the relatively stable pyrrolidines, is a key factor in the reactivity of azetidine-containing compounds. researchwithrutgers.com The strain arises from angle deviation from the ideal tetrahedral bond angle and torsional strain from eclipsing interactions. This stored energy makes ring-opening reactions thermodynamically favorable. Computational methods can be used to calculate ring strain energy by comparing the energy of the cyclic molecule to that of a suitable acyclic reference compound. acs.org
Aromaticity is a property of cyclic, planar systems with delocalized π-electrons. Aromaticity indices, such as the Nucleus-Independent Chemical Shift (NICS), are used to quantify this property. github.ioacs.org NICS calculations involve placing a "ghost" atom (with no electrons or nucleus) at the center of a ring and calculating the magnetic shielding at that point. nih.govnih.gov A negative NICS value typically indicates aromaticity (diatropic ring current), while a positive value suggests anti-aromaticity (paratropic ring current). github.io Since this compound is a fully saturated, non-planar molecule with no delocalized π-electron system, it is considered non-aromatic. Therefore, NICS calculations are not applicable for assessing its properties, and the values at the ring centers would be close to zero, reflecting the absence of any significant ring currents.
Computational Spectroscopy (e.g., NMR, HRMS) for Structural Validation
Computational methods are widely used to predict spectroscopic data, which serves as a powerful tool for validating experimentally determined structures. mdpi.comresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts of organic molecules. nih.gov The process typically involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. github.io These theoretical shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). Comparing the predicted spectrum with the experimental one can confirm the proposed structure, including stereochemical details. acs.orgipb.pt
Table 4: Comparison of Hypothetical Experimental and Calculated NMR Chemical Shifts (δ, ppm)
| Atom | Calculated ¹H Shift (ppm) | Hypothetical Exp. ¹H Shift (ppm) | Calculated ¹³C Shift (ppm) | Hypothetical Exp. ¹³C Shift (ppm) |
|---|---|---|---|---|
| Azetidine C2/C4 | 3.65 | 3.70 | 52.5 | 53.0 |
| Azetidine C3 | 3.40 | 3.45 | 45.8 | 46.2 |
| Oxane C2/C6 (eq) | 3.90 | 3.95 | 67.1 | 67.5 |
| Oxane C2/C6 (ax) | 3.30 | 3.35 |
High-Resolution Mass Spectrometry (HRMS): While HRMS is an experimental technique, computational chemistry aids in the validation of its results. The primary computational step is the calculation of the exact mass of a given chemical formula. chromatographyonline.com For this compound (C₉H₁₈N₂O), the theoretical monoisotopic mass can be calculated with high precision. This calculated mass is then compared to the experimentally measured mass from HRMS. A close match (typically within a few parts per million, ppm) provides strong evidence for the elemental composition of the molecule. nih.govnih.govmdpi.com
Lack of Specific Research Data Precludes Detailed Article on this compound
A thorough review of available scientific literature reveals a significant gap in detailed research specifically concerning the chemical compound this compound. While the broader class of azetidine-containing molecules is a subject of ongoing investigation in organic and polymer chemistry, specific studies detailing the applications of this compound as a foundational building block in organic synthesis or in the field of polymer chemistry are not presently available in the public domain. Consequently, a detailed, evidence-based article adhering to the requested structure cannot be generated at this time without resorting to speculation.
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a valuable scaffold in medicinal chemistry and organic synthesis due to its unique ring strain and conformational properties. rsc.org Research into azetidine derivatives often focuses on their role as precursors for more complex molecules and their potential applications in various fields.
Similarly, in polymer chemistry, azetidine-containing monomers are explored for their potential in ring-opening polymerization to create novel polymer architectures. researchgate.net The strain of the four-membered ring makes azetidines susceptible to polymerization under certain conditions, leading to the formation of polyamines with diverse potential applications. utwente.nl
However, the specific research applications and prospective avenues for this compound, as outlined in the requested article structure, are not documented in the currently accessible body of scientific literature. This includes its specific use as a precursor in complex heterocyclic molecule assembly, its exploration as a chiral auxiliary in asymmetric catalysis, its integration into chemical libraries for advanced screening, its role in the ring-opening polymerization of azetidine-containing monomers, and the development of novel polymer architectures derived from it.
Until specific research on this compound is published, a comprehensive and scientifically accurate article on its specific applications in academic chemistry, as per the requested detailed outline, remains unfeasible.
Research Applications and Prospective Avenues for N Oxan 4 Yl Azetidin 3 Amine in Academic Chemistry
Investigations into Metal-Ligand Coordination Chemistry
The coordination chemistry of saturated nitrogen heterocycles is a field of growing interest, and N-(oxan-4-yl)azetidin-3-amine offers multiple potential binding sites for metal ions, including the azetidine (B1206935) nitrogen, the exocyclic amine nitrogen, and the oxygen atom of the oxane ring. ethz.ch The interplay between the strained azetidine ring and the conformationally flexible oxane substituent could lead to novel ligand behaviors and the formation of unique metal complexes.
Potential Coordination Modes:
Monodentate Coordination: The sterically accessible exocyclic secondary amine is the most likely initial point of coordination to a metal center.
Bidentate N,N'-Chelation: The azetidine nitrogen and the exocyclic amine nitrogen could coordinate to a single metal center, forming a five-membered chelate ring. The strain of the azetidine ring might influence the stability and geometry of such a complex.
Bidentate N,O-Chelation: Coordination involving the exocyclic amine nitrogen and the oxane oxygen could lead to a larger, more flexible chelate ring.
Bridging Ligand: The compound could act as a bridging ligand between two or more metal centers, utilizing its multiple donor sites to form polynuclear complexes or coordination polymers.
Potential Metal Ions for Study:
| Metal Ion | Potential Research Focus |
| Transition Metals (e.g., Cu, Ni, Co, Pd) | Catalysis, magnetic materials, and sensing applications. |
| Lanthanides (e.g., Eu, Tb) | Luminescent probes and imaging agents. |
| Main Group Metals (e.g., Li, Mg, Al) | Reagents for organic synthesis and polymerization catalysts. |
Systematic studies involving the synthesis and characterization of metal complexes with this compound are currently lacking in the literature. Such investigations would provide fundamental insights into its coordination behavior and could unveil novel applications in catalysis and materials science.
Unexplored Chemical Transformations and Derivatizations of this compound
The reactivity of this compound is largely unexplored, offering a fertile ground for discovering new chemical transformations and synthesizing novel derivatives with potentially interesting biological or material properties. The presence of a secondary amine, a strained azetidine ring, and a tetrahydropyran (B127337) moiety provides multiple avenues for chemical modification.
Prospective Derivatization Reactions:
N-Functionalization of the Exocyclic Amine: The secondary amine is a prime site for various functionalization reactions, including:
Alkylation and Arylation: Introduction of diverse substituents to modulate steric and electronic properties.
Acylation and Sulfonylation: Formation of amides and sulfonamides, which can alter solubility and hydrogen bonding capabilities.
Reductive Amination: Reaction with aldehydes and ketones to introduce a wide range of functional groups.
Reactions Involving the Azetidine Ring: The inherent ring strain of the azetidine moiety makes it susceptible to ring-opening reactions, providing access to functionalized acyclic amines. rsc.orgrsc.org
Nucleophilic Ring-Opening: Reaction with various nucleophiles under Lewis or Brønsted acid catalysis can lead to the formation of 1,3-diamino derivatives.
Ring Expansion: Strain-driven rearrangements could potentially be employed to synthesize larger heterocyclic systems, such as pyrrolidines or piperidines.
Modification of the Oxane Ring: While the oxane ring is generally more stable, selective transformations could be explored, such as C-H activation or functionalization at positions adjacent to the oxygen atom.
A systematic exploration of these transformations would significantly expand the chemical space accessible from this compound and could lead to the discovery of compounds with novel applications.
Future Directions in Synthetic Methodology and Theoretical Modeling for Azetidine Systems
Recent years have witnessed significant progress in the development of synthetic methods for accessing and functionalizing azetidine scaffolds. medwinpublishers.comsciencedaily.com Future research in this area will likely focus on enhancing efficiency, stereoselectivity, and functional group tolerance.
Advances in Synthetic Methodology:
C-H Activation/Functionalization: Direct functionalization of the azetidine ring C-H bonds offers a highly atom-economical approach to novel derivatives.
Photoredox Catalysis: The use of visible light to promote novel cycloadditions and functionalizations of azetidines is a rapidly emerging area. nih.gov
Flow Chemistry: Continuous flow synthesis can offer improved safety, scalability, and reaction control for the preparation and derivatization of strained azetidine compounds.
The Role of Theoretical Modeling:
Computational chemistry is poised to play an increasingly important role in the study of azetidine systems. nih.gov
Conformational Analysis: Theoretical studies can provide valuable insights into the preferred conformations of this compound and its derivatives, which is crucial for understanding their reactivity and interactions with biological targets or metal centers.
Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be employed to investigate the mechanisms of known and novel reactions involving azetidines, aiding in the optimization of reaction conditions and the prediction of product outcomes.
Ligand Design: Computational screening can be used to predict the coordination properties of this compound and its derivatives with various metal ions, guiding the design of new catalysts and functional materials.
The synergy between advanced synthetic methodologies and sophisticated theoretical modeling will undoubtedly accelerate the exploration of the chemical potential of this compound and other complex azetidine systems, paving the way for new discoveries and applications. medwinpublishers.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
